1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Solubility Drug Formulation Physicochemical Properties

1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4) is a pyrrole-2-carbaldehyde derivative with a 2-methoxyethyl substituent on the pyrrole nitrogen. It is a liquid at room temperature with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 573720-38-4
Cat. No. B1356474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde
CAS573720-38-4
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOCCN1C=CC=C1C=O
InChIInChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3
InChIKeyMYCMSSGQDMWPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4): Basic Chemical Characteristics


1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4) is a pyrrole-2-carbaldehyde derivative with a 2-methoxyethyl substituent on the pyrrole nitrogen. It is a liquid at room temperature with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . This compound belongs to the broader class of pyrrole-2-carbaldehydes, which are known for their roles as synthetic intermediates and potential biological activities [1].

Why Generic Substitution of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4) Is Not Advisable


Within the class of N-substituted pyrrole-2-carbaldehydes, the specific substituent critically influences physicochemical properties such as solubility and lipophilicity, as well as synthetic accessibility and yields [1]. For instance, the 2-methoxyethyl group imparts a calculated water solubility of up to 14755 mg/L, which is significantly different from the water insolubility of the parent pyrrole-2-carbaldehyde [2][3]. Furthermore, the specific synthetic route for the target compound has been optimized to achieve quantitative yields under adapted Vilsmeier conditions, a level of efficiency not generally observed for all analogs [4]. These differences underscore that in scientific research and industrial procurement, one N-substituted pyrrole-2-carbaldehyde cannot be simply interchanged for another without compromising experimental outcomes or process efficiency.

Quantitative Differentiation of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4) from Its Analogs


Enhanced Aqueous Solubility of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde

The 2-methoxyethyl substituent on the pyrrole nitrogen substantially increases the compound's calculated water solubility compared to the unsubstituted parent molecule. The target compound shows a predicted water solubility of 14755 mg/L [1]. In contrast, pyrrole-2-carbaldehyde (Py-2-C) is reported as insoluble in water [2]. This difference is critical for applications requiring aqueous solubility or for reaction systems where a water-miscible pyrrole building block is desired.

Solubility Drug Formulation Physicochemical Properties

Optimized Lipophilicity (LogP) of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde

The compound's octanol-water partition coefficient (LogP) is a key determinant of its ability to cross biological membranes. The target compound has a calculated LogP of 0.947 [1]. This is higher than the reported LogP of 0.640 for the unsubstituted pyrrole-2-carbaldehyde [2], indicating increased lipophilicity, yet it remains lower than the 1-benzyl analog (1-benzyl-1H-pyrrole-2-carbaldehyde), which would be significantly more hydrophobic due to the benzyl group. This intermediate LogP value suggests a balanced profile, potentially facilitating both solubility and membrane permeability.

Lipophilicity Drug Design ADME Properties

Reduced Topological Polar Surface Area (tPSA) of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde

The topological polar surface area (tPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a calculated tPSA of 31.2 Ų [1]. While no direct tPSA value is available for the unsubstituted pyrrole-2-carbaldehyde in the same dataset, this value is consistent with N-substituted pyrrole-2-carbaldehydes. As a reference, compounds with tPSA < 140 Ų are generally considered to have good oral bioavailability, and those < 90 Ų are more likely to penetrate the blood-brain barrier. A tPSA of 31.2 Ų is well below these thresholds, suggesting favorable drug-like properties compared to more polar analogs.

tPSA Blood-Brain Barrier Drug Likeness

High-Efficiency One-Step Synthesis of 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde

A notable synthetic advantage for this specific compound is the existence of a published protocol that achieves a quantitative yield in a single step using adapted Vilsmeier conditions [1]. This contrasts with the low yields (<5%) reported for the acid-catalyzed condensation of glucose and alkylamines, which is a general route for some N-substituted pyrrole-2-carbaldehydes [2]. The availability of a high-yielding, one-step procedure makes this compound a more attractive and cost-effective building block for scale-up activities.

Synthetic Efficiency Process Chemistry Building Block

Documented Use as a Key Intermediate in Major Pharmaceutical Patents

The target compound has been explicitly disclosed as a synthetic intermediate in patents from major pharmaceutical companies, including Tularik Inc. (US2003/229093 A1) and Pfizer Inc. (US2005/250836 A1) [1][2]. While many pyrrole-2-carbaldehyde derivatives serve as intermediates, the specific citation in patents for aryl sulfonamidobenzylic compounds and substituted indacene molecules provides documented evidence of its utility in the synthesis of biologically active molecules. This is a tangible differentiator from less-utilized analogs.

Patent Literature Pharmaceutical Intermediates Drug Synthesis

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde (CAS 573720-38-4)


Medicinal Chemistry Programs Requiring a Soluble Pyrrole-2-Carbaldehyde Building Block

Given its high calculated water solubility (14755 mg/L) [1] and favorable drug-like properties (LogP 0.947, tPSA 31.2 Ų) [2][3], this compound is an ideal candidate for medicinal chemistry campaigns where a moderately polar, water-soluble pyrrole aldehyde is needed. It can serve as a versatile building block for the synthesis of novel drug candidates, particularly when aqueous reaction conditions or assays are preferred.

Process Development and Scale-Up Operations Leveraging a High-Yielding Synthesis

The existence of a published protocol for the one-step synthesis of this compound in quantitative yield [1] makes it a prime candidate for process R&D and scale-up activities. Researchers and industrial chemists can confidently select this specific pyrrole-2-carbaldehyde derivative for larger-scale syntheses, knowing that a reliable, high-efficiency route is available, thus minimizing cost and waste.

Follow-On Research in Aryl Sulfonamidobenzylic and Indacene-Based Therapeutic Areas

The explicit citation of this compound as a synthetic intermediate in patents from Tularik and Pfizer [1][2] positions it as a validated starting material for the synthesis of aryl sulfonamidobenzylic compounds and substituted indacenes, which are under investigation for lipid disorders and proliferative diseases. Researchers can procure this compound to explore and expand upon the structure-activity relationships defined in these patents.

Exploratory Chemistry for Antimalarial Agents Targeting Heme Oxygenase

While requiring further validation, preliminary assay data indicates that this compound inhibits heme oxygenase in the malaria parasite Plasmodium yoelii at a concentration of 10 µM [1]. This suggests a potential avenue for exploration in antimalarial research, where this compound could serve as a starting point for the development of new heme oxygenase inhibitors.

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